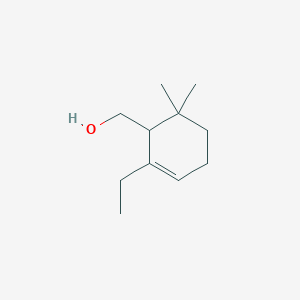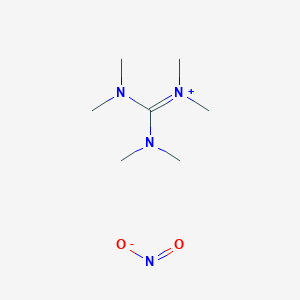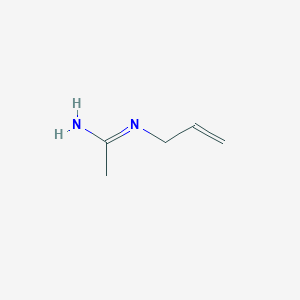![molecular formula C18H13Cl2N3 B14391341 1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole CAS No. 88557-69-1](/img/structure/B14391341.png)
1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry . This specific compound features a unique structure with two 4-chlorophenyl groups and a but-3-yn-1-yl chain attached to the triazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-Bis(4-chlorophenyl)but-3-yn-1-ol.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate reagents under controlled conditions.
Reaction Conditions: The reactions are usually carried out in solvents like acetic acid at reflux temperatures to ensure high yields and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Properties
CAS No. |
88557-69-1 |
|---|---|
Molecular Formula |
C18H13Cl2N3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1-[1,1-bis(4-chlorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13Cl2N3/c1-2-11-18(23-13-21-12-22-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
InChI Key |
BVTVHKFWGYVYSA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


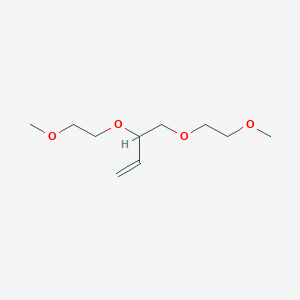
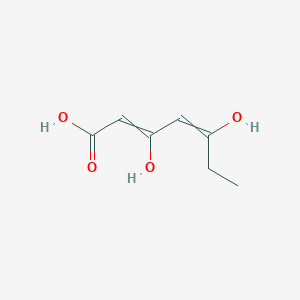
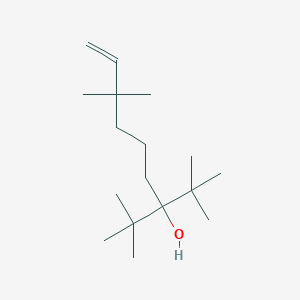
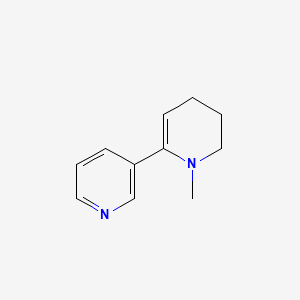
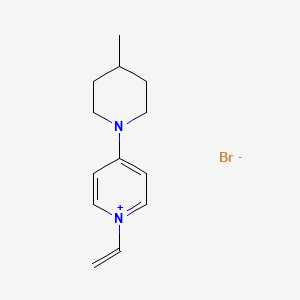
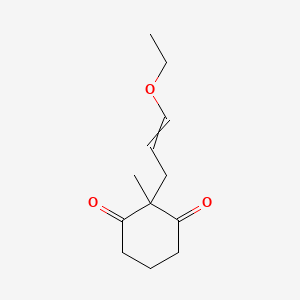
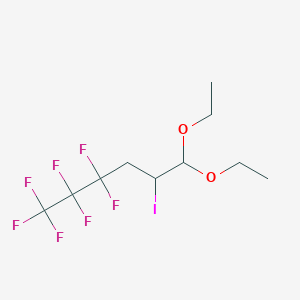
![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
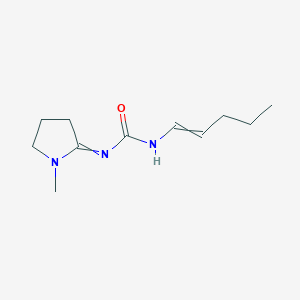
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

